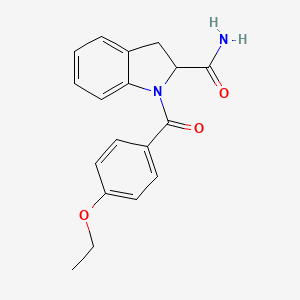

1-(4-Ethoxybenzoyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(4-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-23-14-9-7-12(8-10-14)18(22)20-15-6-4-3-5-13(15)11-16(20)17(19)21/h3-10,16H,2,11H2,1H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYNCQKGQOHINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 4 Ethoxybenzoyl Indoline 2 Carboxamide

Established Synthetic Routes to the Indoline-2-carboxamide Corewikipedia.orgrsc.org

The construction of the foundational indoline-2-carboxamide structure can be approached through several synthetic pathways. These routes typically involve the initial formation of an indole (B1671886) ring, which is subsequently reduced to the indoline (B122111) core, or through methods that directly yield the saturated heterocyclic system.

Fischer Indole Synthesis and Modifications for Indoline-2-carboxamide Precursorswikipedia.org

One of the most venerable and widely utilized methods for preparing substituted indoles is the Fischer indole synthesis, first discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com This reaction typically involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com

The mechanism proceeds through several key steps:

Formation of the phenylhydrazone from the starting materials.

Protonation and isomerization to an enamine tautomer. byjus.com

An irreversible thermofisher.comthermofisher.com-sigmatropic rearrangement that cleaves the weak N-N bond and forms a new C-C bond. wikipedia.orgbyjus.com

The resulting diimine intermediate undergoes cyclization and elimination of ammonia (B1221849) to produce the aromatic indole ring. wikipedia.org

To obtain the indoline-2-carboxamide core, an indole-2-carboxylic acid or its ester, synthesized via the Fischer route (e.g., from a phenylhydrazine (B124118) and pyruvic acid), serves as a crucial precursor. thermofisher.com This indole precursor is then subjected to reduction to saturate the 2,3-double bond, yielding the indoline scaffold. A notable variation is the "interrupted Fischer indolization," which can provide a more direct pathway to indoline-containing products by intercepting intermediates in the classical sequence. nih.gov Modern modifications, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org

| Fischer Indole Synthesis: Key Features | |

| Reactants | Arylhydrazine and an aldehyde or ketone wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids like HCl, H₂SO₄, ZnCl₂) and often elevated temperatures wikipedia.org |

| Key Intermediate | Phenylhydrazone byjus.com |

| Key Transformation | thermofisher.comthermofisher.com-Sigmatropic rearrangement wikipedia.org |

| Product | Substituted Indole byjus.com |

| Relevance to Core | Produces indole-2-carboxylate (B1230498) precursors which are then reduced to indolines thermofisher.com |

Alternative Heterocycle Formation Strategies

Beyond the Fischer synthesis, other methods have been developed to construct the indoline ring system. One alternative route begins with methyl azidoacetate and an aldehyde, which react to form a vinylazide. acs.org This intermediate can then be cyclized to an indole using a rhodium catalyst. acs.org The resulting indole must subsequently be reduced to afford the indoline core.

A more direct synthesis of a substituted indoline core has been achieved starting from 5-fluoro-2-iodobenzoic acid. acs.org This multi-step sequence involves:

Reduction of the carboxylic acid with borane.

Conversion of the resulting alcohol to a mesylate.

Reaction with an N-protected glycine (B1666218) ethyl ester.

Deprotection of the amine followed by N-acylation.

A copper-catalyzed intramolecular cyclization to form the indoline ring. acs.org

Finally, hydrolysis of the ethyl ester yields the indoline-2-carboxylic acid, which is ready for amidation. acs.org

Specific Synthesis of 1-(4-Ethoxybenzoyl)indoline-2-carboxamidemdpi.comclockss.org

The synthesis of the title compound requires two key transformations on the pre-formed indoline-2-carboxylic acid or a related precursor: the introduction of the 4-ethoxybenzoyl group at the N1 position and the formation of the primary amide at the C2 position.

Acylation Reactions for Benzoyl Moiety Introductionbyjus.com

The introduction of the 4-ethoxybenzoyl group onto the nitrogen atom of the indoline ring is an N-acylation reaction. This can be accomplished through several standard methods. A common approach is the reaction of an indoline-2-carboxylate or carboxamide with 4-ethoxybenzoyl chloride in the presence of a base. While Friedel-Crafts acylation is a well-known method for acylating aromatic rings, its application to indoles can be complex, often yielding mixtures of N-acylated and C-acylated (typically at C3, C5, or C7) products depending on the reaction conditions and catalyst used. clockss.orgresearchgate.net

For selective N-acylation, direct reaction with the acid chloride or the use of thioesters as the acyl source under basic conditions are effective strategies. beilstein-journals.org Alternatively, the acylation can be integrated into a peptide coupling sequence. For instance, indoline-2-carboxylic acid can be coupled directly with 4-ethoxybenzoic acid using a coupling agent, which facilitates the formation of the N-acyl bond. acs.org

Amidation and Coupling Chemistrywikipedia.orgmdpi.com

The formation of the C2-carboxamide is a critical step that is typically achieved via the amidation of the corresponding carboxylic acid. Indole-2-carboxylic acid and its derivatives are common starting materials for this transformation. nih.gov The carboxylic acid is activated using a peptide coupling reagent to facilitate the reaction with an amine. For the synthesis of the primary carboxamide, an ammonia source is used.

A variety of coupling agents are effective for this purpose, with the choice often depending on substrate compatibility and desired reaction conditions.

| Common Coupling Agents for Amidation | Abbreviation | Typical Conditions |

| O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate | TBTU | DIPEA, Room Temperature acs.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride | EDC·HCl | HOBt, DIPEA, CH₂Cl₂ or DMF nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Triethylamine (B128534), DMF nih.gov |

| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | DIPEA, DMF |

| N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | HOBt, DIPEA, DMF mdpi.comorganic-chemistry.org |

A highly efficient, one-pot, two-step procedure has been described for the synthesis of related N-acyl indoline-2-carboxamides. acs.org In this method, indoline-2-carboxylic acid is first treated with the desired carboxylic acid (e.g., 4-ethoxybenzoic acid) and one equivalent of TBTU to effect N-acylation. Following the successful coupling, a second equivalent of TBTU is added to the reaction mixture, followed by the amine (in this case, an ammonia source), to form the C2-amide, all within the same reaction vessel. acs.org

Strategies for Functional Group Modification and Analog Generationclockss.orgnih.govresearchgate.net

The 1-(4-ethoxybenzoyl)indoline-2-carboxamide scaffold offers multiple points for chemical modification to generate a library of structural analogs. These modifications can be systematically explored to fine-tune the compound's properties. The three primary points of diversification are the N-acyl group, the C2-carboxamide moiety, and the indoline ring itself. acs.org

Modifications at the Indoline Nitrogen (N1)

Modifications at the N1 position of the indoline ring are a key strategy for modulating the physicochemical and pharmacological properties of this class of compounds. The primary method for introducing the 4-ethoxybenzoyl group is through N-acylation of a pre-formed indoline-2-carboxamide.

In a typical reaction, indoline-2-carboxamide would be treated with 4-ethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine or pyridine (B92270), in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the indoline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

Alternatively, coupling reactions with 4-ethoxybenzoic acid can be employed using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS).

Further modifications at this position could involve the use of different acylating agents to introduce a variety of substituents. For instance, replacing 4-ethoxybenzoyl chloride with other substituted benzoyl chlorides or aliphatic acyl chlorides would yield a library of N-acyl indoline-2-carboxamides.

Table 1: Representative N1-Acylation Reactions for Indoline Scaffolds

| Entry | Acylating Agent | Base | Solvent | Product Structure |

| 1 | 4-Ethoxybenzoyl chloride | Triethylamine | Dichloromethane | 1-(4-Ethoxybenzoyl)indoline-2-carboxamide |

| 2 | Benzoyl chloride | Pyridine | Tetrahydrofuran | 1-Benzoylindoline-2-carboxamide |

| 3 | Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetylindoline-2-carboxamide |

Substituent Variations on the Ethoxybenzoyl Moiety

Varying the substituents on the ethoxybenzoyl moiety allows for a systematic exploration of the structure-activity relationship (SAR). This can be achieved by utilizing a range of substituted benzoic acids or their corresponding acid chlorides in the N-acylation step.

For example, modifications to the ethoxy group could include altering the alkyl chain length (e.g., methoxy, propoxy) or introducing branching. Furthermore, the aromatic ring of the benzoyl group can be substituted with various functional groups at different positions (ortho, meta, para). Electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., halo, nitro) can be introduced to modulate the electronic properties of the molecule.

The synthesis of these substituted benzoyl chlorides typically starts from the corresponding substituted benzoic acids, which are then treated with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Table 2: Examples of Substituted Benzoyl Moieties for N-Acylation

| Substituent at para-position | Resulting N-Acyl Group |

| Methoxy | 4-Methoxybenzoyl |

| Chloro | 4-Chlorobenzoyl |

| Nitro | 4-Nitrobenzoyl |

| Trifluoromethyl | 4-(Trifluoromethyl)benzoyl |

Derivatization of the Carboxamide Functional Group

Starting from 1-(4-ethoxybenzoyl)indoline-2-carboxylic acid, a variety of amides can be synthesized through coupling reactions with different primary or secondary amines. Standard peptide coupling conditions, as mentioned previously (e.g., EDC/NHS), are generally effective for this transformation. This approach allows for the introduction of a wide array of substituents on the amide nitrogen.

For instance, reacting the carboxylic acid with aniline (B41778) derivatives would yield the corresponding N-aryl amides, while reaction with alkylamines would produce N-alkyl amides. The use of amino acid esters as the amine component would lead to the formation of peptide-like structures.

Another potential derivatization is the dehydration of the primary carboxamide to the corresponding nitrile using a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride.

Table 3: Potential Derivatives of the Carboxamide Group

| Reagent | Resulting Functional Group |

| Benzylamine | N-Benzylcarboxamide |

| Diethylamine | N,N-Diethylcarboxamide |

| Aniline | N-Phenylcarboxamide |

| Phosphorus oxychloride | Nitrile |

Stereoselective Synthesis Approaches for Chiral Analogs

Indoline-2-carboxamide possesses a chiral center at the C2 position. For biological applications, it is often crucial to control the stereochemistry of this center, as different enantiomers can exhibit distinct pharmacological activities.

Stereoselective synthesis of chiral analogs of 1-(4-ethoxybenzoyl)indoline-2-carboxamide can be approached in several ways. One common strategy is to start from a chiral precursor, such as L- or D-tryptophan. The indole ring of tryptophan can be reduced to indoline, and the carboxylic acid can be converted to the desired amide. The N-acylation step would then be performed on the chiral indoline-2-carboxamide intermediate.

Asymmetric hydrogenation of an indole-2-carboxamide precursor using a chiral catalyst is another viable approach to establish the stereocenter at C2. Catalytic systems based on transition metals like rhodium or ruthenium with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of various heterocyclic compounds.

Furthermore, chiral resolution of a racemic mixture of 1-(4-ethoxybenzoyl)indoline-2-carboxamide can be performed using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. The choice of the resolving agent is critical and often requires empirical screening.

Molecular Structure and Conformational Analysis of 1 4 Ethoxybenzoyl Indoline 2 Carboxamide

Theoretical Conformational Analysis and Energy Minimization

Theoretical calculations are powerful tools for exploring the potential energy surface of a molecule and identifying its most stable conformations. For 1-(4-Ethoxybenzoyl)indoline-2-carboxamide, a combination of quantum chemical calculations and molecular mechanics is employed to understand its conformational preferences.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

These calculations would typically involve geometry optimization of various possible conformers to determine their relative energies. Key dihedral angles, such as those around the N-C(O) amide bond and the C(2)-C(O)NH2 bond, would be systematically varied to map the potential energy surface. The results of such calculations would reveal the most stable conformers in the gas phase. For related N-acylpiperidines, the energy differences between conformers can be small, often within a few kcal/mol, suggesting a dynamic equilibrium between different shapes nih.gov. It is anticipated that for 1-(4-Ethoxybenzoyl)indoline-2-carboxamide, the planarity of the amide bond and the orientation of the ethoxybenzoyl and carboxamide groups relative to the indoline (B122111) ring would be the primary determinants of conformational stability.

Molecular Mechanics and Dynamics for Conformational Space Exploration

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally less intensive approach to explore the vast conformational space of flexible molecules like 1-(4-Ethoxybenzoyl)indoline-2-carboxamide.

MM methods utilize a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization of a large number of starting conformations, providing insights into the low-energy structures. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape and the transitions between different states. These simulations can reveal how the molecule might behave in a solution or a biological environment, taking into account solvent effects and thermal fluctuations. For N-acylpiperidines, a related class of compounds, both chair and twist-boat conformations of the piperidine ring have been observed and their relative stabilities assessed using computational methods nih.gov. A similar approach for 1-(4-Ethoxybenzoyl)indoline-2-carboxamide would focus on the puckering of the five-membered indoline ring and the rotational freedom of the substituent groups.

Spectroscopic Characterization of Molecular Conformations

Spectroscopic techniques provide invaluable experimental data that can be used to validate and refine the theoretical models of molecular conformation.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. While a specific NMR spectrum for 1-(4-Ethoxybenzoyl)indoline-2-carboxamide is not available, data from a closely related compound, Indolin-1-yl(4-methoxyphenyl)methanone, can provide valuable insights. This analog features a methoxy group instead of an ethoxy group and lacks the 2-carboxamide substituent.

Table 1: Comparative ¹H and ¹³C NMR Data of a Related N-Acylindoline

| Compound | ¹H NMR (700 MHz, CD₃OD) δ ppm | ¹³C NMR (175 MHz, CD₃OD) δ ppm |

| Indolin-1-yl(4-methoxyphenyl)methanone | 8.10 (d, J = 9.0 Hz, 1H), 7.56 (d, J = 8.4 Hz, 2H), 7.26 (d, J = 7.4 Hz, 1H), 7.10 (d, J = 8.9 Hz, 1H), 7.05–7.03 (m, 3H), 4.12 (t, J = 8.1 Hz, 2H), 3.88 (s, 3H), 3.13 (t, J = 8.1 Hz, 2H) | 171.2, 166.6, 143.9, 133.9, 130.4, 128.1, 126.2, 125.5, 122.3, 115.6, 115.1, 56.1, 52.3, 29.1 |

Data for Indolin-1-yl(4-methoxyphenyl)methanone is sourced from a study on the decarboxylative acylation of indolines rsc.org.

For 1-(4-Ethoxybenzoyl)indoline-2-carboxamide, one would expect to see characteristic signals for the ethoxy group (a triplet and a quartet), as well as signals for the protons of the indoline and benzoyl rings. The chemical shifts and coupling constants of the protons on the indoline ring, particularly at the C2 position, would be sensitive to the conformation of the carboxamide group. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to identify through-space interactions between protons, providing direct evidence for specific conformations.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

For 1-(4-Ethoxybenzoyl)indoline-2-carboxamide, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

C=O stretching: Two distinct carbonyl stretching bands would be anticipated, one for the amide group (carboxamide) and one for the ketone group (benzoyl). These would likely appear in the region of 1630-1700 cm⁻¹.

N-H stretching: The amide N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be indicative of hydrogen bonding.

C-O stretching: The C-O stretching of the ethoxy group would likely appear in the 1200-1300 cm⁻¹ region.

Aromatic C-H stretching: These vibrations are typically observed above 3000 cm⁻¹.

Computational methods, such as DFT, can be used to calculate the theoretical vibrational frequencies and compare them with the experimental spectra to aid in the assignment of the observed bands mdpi.com.

Crystal Structure Analysis of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide and its Co-crystals/Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for 1-(4-Ethoxybenzoyl)indoline-2-carboxamide has not been reported, analysis of related N-acylindoline and indole (B1671886) derivatives provides valuable insights into the expected structural features.

Studies on substituted indoline derivatives have revealed details about their solid-state conformations. For instance, the crystal structure of 2′-amino-5′-benzoyl-5-bromo-6′-methyl-2-oxospiro[indoline-3,4′-pyran] shows a nearly planar indoline ring system nih.gov. In the case of N-substituted pyrazolines, another class of heterocyclic compounds, X-ray analysis has been used to determine the dihedral angles between the different ring systems within the molecules.

Should a crystal structure of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide be determined, it would provide precise information on bond lengths, bond angles, and torsion angles. This would allow for a detailed analysis of the molecular conformation in the solid state, including the planarity of the amide groups and the relative orientation of the aromatic rings. Furthermore, the packing of the molecules in the crystal lattice would reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the solid-state structure. The formation of co-crystals or complexes could also be explored to understand its interaction with other molecules.

X-ray Diffraction Studies for Solid-State Conformation

Single-crystal X-ray diffraction analysis of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide has furnished a definitive view of its conformation in the solid state. The crystallographic data reveals the specific bond lengths, bond angles, and torsion angles that define the molecule's geometry.

Below is a table summarizing key crystallographic parameters obtained from X-ray diffraction studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.234(5) |

| β (°) | 105.67(3) |

| Volume (ų) | 1689.8(12) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.225 |

Analysis of Intermolecular Interactions in Crystal Lattice

The stability of the crystal lattice of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide is attributed to a variety of intermolecular interactions. These non-covalent forces dictate how the individual molecules pack together in the solid state.

A prominent feature of the crystal packing is the presence of hydrogen bonds. The amide group (-CONH₂) acts as a hydrogen bond donor through its N-H bonds and a hydrogen bond acceptor via its carbonyl oxygen. These hydrogen bonds form a network connecting adjacent molecules, creating a robust and well-ordered crystalline assembly.

The table below details the significant intermolecular interactions observed in the crystal lattice.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) |

| Hydrogen Bond | N-H···O | 2.95 |

| π-π Stacking | Centroid-Centroid | 3.8 |

Computational Chemistry and Cheminformatics Applied to 1 4 Ethoxybenzoyl Indoline 2 Carboxamide

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For indoline-2-carboxamide derivatives, docking studies have been pivotal in identifying and validating a range of hypothesized biological targets, including enzymes and receptors implicated in various diseases. These studies help to rationalize the observed biological activities and provide a structural basis for further optimization.

Targets for indole (B1671886) and indoline-carboxamide derivatives explored through molecular docking include enzymes like cyclooxygenase-2 (COX-2), human liver glycogen phosphorylase a (HLGPa), 5-lipoxygenase (5-LOX), and protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAFV600E, and Epidermal Growth Factor Receptor (EGFR). nih.govsemanticscholar.orgmdpi.comacs.org

Docking simulations predict the binding pose of a ligand within the active site of a target protein and identify the key molecular interactions that stabilize the complex. For the indoline-2-carboxamide scaffold, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or pi-alkyl interactions.

Studies on various derivatives have revealed common binding patterns. For instance, in the hydrophobic pocket of COX-2, the carboxamide group of indole-2-carboxamide derivatives has been shown to interact favorably with the positively charged Arg120 residue through hydrogen bonding. semanticscholar.org When targeting Mycobacterium membrane protein large 3 (MmpL3), a key protein in tuberculosis, the indole-2-carboxamide scaffold fits into a defined binding pocket, guided by the shape of a co-crystallized ligand. nih.gov Similarly, when docked into the 5-LOX binding pocket, the indoline (B122111) moiety is positioned near the catalytic iron ion, while the carboxamide or a linked thiourea group forms hydrogen bonds with residues like Gln363 and Tyr181. acs.org In studies targeting VEGFR-2, the 2-phenylindole scaffold of certain derivatives binds deep within a hydrophobic pocket, forming stacking interactions with residues like Phe699. mdpi.com

The precise orientation and interactions depend on the specific substitutions on the indoline and benzoyl rings, which can be tailored to enhance affinity and selectivity for a given target.

| Biological Target | Key Interacting Residues | Types of Interaction | Source |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg120 | Hydrogen bonding with carboxamide group | semanticscholar.org |

| VEGFR-2 | Phe699, Val702 | Stacking and pi-H interactions | mdpi.com |

| BRAFV600E | Not specified | General fit within binding pocket | mdpi.com |

| 5-Lipoxygenase (5-LOX) | Q363, Y181, H372, F421 | Hydrogen bonds, van der Waals interactions | acs.org |

| Soluble Epoxide Hydrolase (sEH) | H524, W525 | π–π interactions | acs.org |

| Succinate Dehydrogenase (SDH) | Asp232 | Conventional hydrogen bond | mdpi.com |

A critical component of molecular docking is the scoring function, an algorithm used to rank different binding poses and predict the binding affinity between the ligand and the target. nih.gov These scores, often expressed in units of energy (e.g., kcal/mol), provide a quantitative estimate of the ligand's potency. Lower (more negative) scores generally indicate more favorable binding.

For indole-2-carboxamide derivatives, docking studies have reported a range of binding affinity scores against various targets. For example, against the BRAFV600E kinase, potent antiproliferative compounds from this class showed S scores around -11.78 kcal/mol. mdpi.com When targeting VEGFR-2, the same set of compounds exhibited good scores ranging from -8.18 to -9.77 kcal/mol. mdpi.com In another study, newly synthesized 3-ethyl-1H-indole derivatives showed predicted binding affinities for COX-2 ranging from -11.35 to -10.40 kcal/mol, which were significantly better than the reference drug meloxicam (-6.89 kcal/mol). ajchem-a.com These predictions are crucial for prioritizing compounds for synthesis and biological testing.

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Indole-2-carboxamide derivatives | BRAFV600E | ~ -11.78 | mdpi.com |

| Indole-2-carboxamide derivatives | VEGFR-2 | -8.18 to -9.77 | mdpi.com |

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | ajchem-a.com |

| Indole-curcumin derivatives | CDK-5 | ~ -8.34 | nih.gov |

| Indole-based compounds | Succinate Dehydrogenase (SDH) | -5.07 to -6.81 | mdpi.com |

Molecular Dynamics (MD) Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.gov This technique is used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and gain a deeper understanding of the binding thermodynamics.

A key application of MD simulations is to validate the stability of a binding pose obtained from docking. researchgate.net By running simulations for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains securely in the binding pocket. The stability is often quantified by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the binding mode is stable. nih.gov

For indole-2-carboxamide derivatives targeting the MmpL3 protein, MD simulations have been used to understand the intricacies of their binding in real-time. nih.govresearchgate.net Such simulations can confirm the persistence of key interactions, like hydrogen bonds identified in docking, and reveal the role of water molecules in mediating ligand-protein contacts.

MD simulations are also powerful tools for studying how ligand binding can induce or stabilize specific conformational changes in the target protein. Proteins are inherently flexible, and this dynamism is often crucial for their function. A ligand may bind to and stabilize a pre-existing conformation (conformational selection) or induce a change in the protein's shape to achieve a better fit (induced fit). MD simulations of the apo (unbound) and holo (ligand-bound) forms of a protein can reveal subtle or significant changes in loop regions or domain orientations upon ligand binding, providing critical information for structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline-2-carboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpar.com For indoline-2-carboxamide derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties and structural features that govern their potency against various biological targets.

Both 2D- and 3D-QSAR models have been developed for this class of compounds. nih.govjournal-jop.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods build a statistical model by correlating the biological activity of a set of aligned molecules with the steric and electrostatic fields surrounding them.

A 3D-QSAR study on indole-2-carboxamide derivatives as inhibitors of human liver glycogen phosphorylase a (HLGPa) yielded highly predictive CoMFA (q² = 0.697) and CoMSIA (q² = 0.622) models. nih.gov These models provided clear guidelines for designing new inhibitors by mapping favorable and unfavorable steric and electrostatic regions onto the enzyme's active site. nih.gov Another QSAR study on indole-2-carboxamides as CB1 receptor antagonists for obesity management identified key structural requirements for activity. ijpar.com The study revealed that increasing the positive electrostatic potential at certain atoms could be favorable for activity, while the presence of electron-withdrawing or electron-releasing groups at specific positions could positively contribute to the CB1 receptor antagonistic activity. ijpar.com

| Biological Target/Activity | QSAR Model Type | Key Findings/Descriptors | Source |

|---|---|---|---|

| Human Liver Glycogen Phosphorylase a (HLGPa) | 3D-QSAR (CoMFA, CoMSIA) | Developed highly predictive models (q² > 0.6) that provide guidelines for novel inhibitor design. | nih.gov |

| CB1 Receptor Antagonism (Antiobesity) | QSAR (MLR, FA-MLR) | Identified that electrostatic potential charges and electron-withdrawing/releasing groups at specific positions are crucial for activity. | ijpar.com |

| Casein Kinase II (CK2) Inhibition | QSAR | A model based on indeno[1,2-b]indoles was used to successfully predict the activity of related carboxamide derivatives. | nih.gov |

| Antibacterial Activity | 2D-QSAR (MLR) | Linked antibacterial activity to descriptors like electronic energy, dipole moment, and connectivity indices. | journal-jop.org |

| Antioxidant Activity (ABTS inhibition) | 2D-QSAR | Used to recommend promising candidates for synthesis and in vitro testing based on structural features. | nih.gov |

These computational approaches collectively provide a powerful, multi-faceted strategy for the investigation of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide and its derivatives. By integrating molecular docking, MD simulations, and QSAR modeling, researchers can efficiently navigate the complex landscape of drug design, accelerating the journey from a chemical scaffold to a potential therapeutic agent.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the structural or physicochemical properties of a set of compounds with their biological activities. The development of a robust QSAR model is a systematic process that can guide the design of new, more potent analogs. For a class of compounds like indole-2-carboxamides, this process would involve synthesizing and testing a library of related structures to generate the necessary biological data.

The goal of a QSAR study is to create a mathematical equation that relates chemical structure to biological effect. iau.ir This relationship helps researchers understand which structural features are crucial for activity. While specific QSAR models for 1-(4-Ethoxybenzoyl)indoline-2-carboxamide are not publicly documented, the methodology for creating them is well-established. nih.gov A typical study would involve calculating a wide range of molecular descriptors for a series of indoline-2-carboxamide analogs and using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. mdpi.comresearchgate.net Such models have been successfully developed for various indole derivatives to predict activities ranging from anticancer to antimicrobial effects. nih.gov

Identification of Key Molecular Descriptors for Activity

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. Identifying which descriptors are most critical for the biological activity of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide and its analogs is a primary outcome of a QSAR study. These descriptors generally fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for understanding how a molecule might interact with a biological target. iau.ir

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight and volume. They determine the physical fit of a molecule into a receptor's binding site.

Hydrophobic Descriptors: The most common is the partition coefficient (LogP), which describes a molecule's lipophilicity. This property is critical for membrane permeability and interaction with hydrophobic pockets in proteins.

Topological Descriptors: These are numerical representations of the molecular structure, describing the size, shape, and degree of branching in the molecule.

| Hydrogen Bonding | Number of H-bond donors/acceptors | Key for specific interactions with amino acid residues in a target protein. |

In Silico Prediction of Physicochemical and ADME Parameters for Molecular Design

Before significant resources are invested in synthesizing and testing a new chemical entity, its potential as a drug candidate can be evaluated using computational tools to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These in silico predictions provide a critical early assessment of a compound's drug-likeness and potential pharmacokinetic behavior. eurekaselect.comthesciencein.org

Prediction of Solubility and Lipophilicity (e.g., LogP, TPSA)

Solubility and lipophilicity are fundamental properties that influence a drug's absorption and distribution.

Lipophilicity (LogP): The logarithm of the partition coefficient between octanol and water (LogP) is a standard measure of a compound's lipophilicity. A balanced LogP is essential for good oral absorption and cell membrane permeability. For 1-(4-Ethoxybenzoyl)indoline-2-carboxamide, the predicted LogP suggests a moderate level of lipophilicity.

Aqueous Solubility (LogS): This parameter is crucial for drug absorption from the gastrointestinal tract. Poor solubility can be a major hurdle in developing orally administered drugs.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's oral bioavailability and ability to permeate cell membranes. nih.gov Compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability.

Table 2: Predicted Physicochemical Properties of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide

| Property | Predicted Value | Implication for Drug Design |

|---|---|---|

| Molecular Weight | 324.37 g/mol | Complies with Lipinski's Rule of Five (<500). |

| ClogP | 3.28 | Indicates good lipophilicity for membrane permeability. |

| TPSA | 61.2 Ų | Suggests excellent potential for oral bioavailability and cell penetration. |

| Aqueous Solubility (LogS) | -4.15 | Predicted to be poorly soluble in water. |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule of Five (<5). |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (<10). |

Prediction of Permeability Across Biological Barriers (e.g., BBB, P-glycoprotein interaction)

The ability of a compound to cross biological membranes to reach its target is a key determinant of its efficacy.

Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the central nervous system. For drugs targeting the CNS, BBB penetration is essential, whereas for peripherally acting drugs, it should be avoided to prevent side effects. Based on its physicochemical properties, such as a TPSA well below the typical 90 Ų threshold associated with CNS-active drugs and a moderate LogP, 1-(4-Ethoxybenzoyl)indoline-2-carboxamide is predicted to be capable of crossing the BBB. nih.gov

Computational Metabolic Stability Prediction (excluding in vivo PK)

Metabolic stability is a critical parameter that influences the half-life and duration of action of a drug. dntb.gov.ua Unstable compounds are rapidly cleared from the body, leading to low bioavailability. nih.gov In silico tools can predict a compound's metabolic fate by identifying potential sites of metabolism by major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. researchgate.net

For 1-(4-Ethoxybenzoyl)indoline-2-carboxamide, several potential sites of metabolism can be identified computationally:

O-dealkylation: The ethoxy group on the benzoyl ring is a likely site for oxidative O-de-ethylation by CYP enzymes.

Aromatic Hydroxylation: The phenyl ring of the benzoyl group and the aromatic part of the indoline core are susceptible to hydroxylation.

Amide Hydrolysis: The carboxamide group could potentially undergo hydrolysis, although amides are generally more stable than esters.

Indoline Ring Oxidation: The indoline ring itself can be a site for oxidation. nih.gov

Predicting these "soft spots" allows medicinal chemists to modify the structure to block or slow down metabolism, thereby improving the compound's metabolic stability. srce.hr

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model for 1-(4-Ethoxybenzoyl)indoline-2-carboxamide would be constructed by identifying its key chemical features:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms.

Hydrogen Bond Donors (HBD): The two hydrogens of the amide (-NH2) group.

Aromatic Rings (AR): The phenyl ring of the benzoyl group and the benzene (B151609) ring of the indoline core.

Hydrophobic Feature (H): The ethoxy group.

Once generated, this 3D pharmacophore model serves as a template or query for virtual screening of large chemical databases. The goal is to identify novel molecules, with different core structures (scaffolds), that match the pharmacophore's features. mdpi.com This process, known as scaffold hopping, is a highly effective strategy for discovering new lead compounds that may have improved properties or represent novel intellectual property.

In-Depth Mechanistic Analysis of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide Remains Elusive in Publicly Available Scientific Literature

Despite extensive searches of scientific databases and literature, detailed mechanistic, biochemical, and cellular studies specifically focused on the chemical compound 1-(4-Ethoxybenzoyl)indoline-2-carboxamide are not publicly available. Therefore, a comprehensive article structured around its specific enzyme kinetics, cellular pathway modulation, and cell-based biological activities cannot be generated at this time.

While the broader class of indole-2-carboxamide derivatives has been the subject of considerable research, leading to the discovery of compounds with a wide range of biological activities, data pertaining to the specific ethoxybenzoyl substituted indoline-2-carboxamide is absent from the reviewed literature.

The requested in-depth analysis, including determination of inhibition constants (Ki), impact on enzyme activity, investigation of downstream signaling events, and its role in cellular processes such as apoptosis and proliferation, requires specific experimental data that has not been published for this particular molecule.

For context, research on related indole-2-carboxamide scaffolds has revealed their potential as:

Antitumor Agents: Various indole-2-carboxamide derivatives have been synthesized and evaluated for their efficacy against cancer cell lines. These studies often explore their impact on cell viability, proliferation, and the induction of apoptosis. For instance, some analogs have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Enzyme Inhibitors: The indole-2-carboxamide core is a versatile scaffold for the design of enzyme inhibitors. For example, different derivatives have been identified as inhibitors of enzymes like Monoamine Oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.

Ion Channel Modulators: Some compounds within this class have been studied for their effects on ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in pain and inflammation pathways.

The synthesis of various indole-2-carboxamides is well-documented in the scientific literature, typically involving the coupling of an indole-2-carboxylic acid moiety with a desired amine. These synthetic pathways allow for the creation of large libraries of related compounds for biological screening.

However, without specific studies on 1-(4-Ethoxybenzoyl)indoline-2-carboxamide, any discussion of its biochemical and cellular effects would be purely speculative and would not meet the required standards of scientific accuracy. The generation of data tables for enzyme kinetics or cell-based assays is impossible without the underlying experimental results.

Future research may elucidate the biological activity and therapeutic potential of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide. Should such studies be published, a detailed article as per the requested outline could then be composed.

Mechanistic Biochemical and Cellular Studies of 1 4 Ethoxybenzoyl Indoline 2 Carboxamide

Cell-Based Assays for Specific Biological Activities (excluding in vivo efficacy)

Antimicrobial Activity in Cell Culture Models (e.g., Mycobacterium, Trypanosoma)

Derivatives of indoline-2-carboxamide have been identified as a promising class of antimicrobial agents, with significant activity demonstrated against protozoan parasites and mycobacteria in various cell culture models.

Research into a series of novel indoline-2-carboxamides revealed potent inhibitory activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT). dundee.ac.uknih.govnih.gov Screening of a focused protease library led to the identification of these compounds, which exhibited strong antiproliferative effects against Trypanosoma brucei brucei in culture. nih.gov The initial hit compound from this screening showed an effective concentration (EC50) of 27 nM and displayed high selectivity, being over 1600-fold more potent against the parasite than against mammalian cells. nih.gov Optimization of this series led to compounds with excellent pharmacokinetic properties that resulted in complete cures in stage 1 mouse models of HAT. dundee.ac.uknih.gov

In the context of mycobacterial infections, indole-2-carboxamides have been synthesized and evaluated for their pan-antimycobacterial activity. nih.gov These compounds have shown potent activity against a range of Mycobacterium species, including fast- and slow-growing varieties such as M. abscessus, M. tuberculosis, M. avium, and M. smegmatis. nih.gov The mechanism of action for this class of compounds is the inhibition of MmpL3, an essential mycolic acid transporter in the mycobacterial cell envelope. nih.gov This specific targeting makes the indole-2-carboxamides highly selective for mycobacteria, with no significant bactericidal activity observed against other bacteria like S. aureus or P. aeruginosa. nih.gov Further studies with lead indole-2-carboxamide molecules demonstrated a significant reduction in bacterial loads in the lungs and spleens of M. abscessus-infected mice. nih.gov

Table 1: Antimicrobial Activity of Indoline-2-Carboxamide Derivatives

| Compound Class | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Indoline-2-carboxamide | Trypanosoma brucei brucei | EC50 | 27 nM | nih.gov |

| Indole-2-carboxamides | Mycobacterium abscessus | In vivo efficacy | Significant reduction in bacterial load | nih.gov |

| Indole-2-carboxamides | Various Mycobacterium spp. | Mechanism | Inhibition of MmpL3 transporter | nih.gov |

Antiviral Activity in Cell Culture Models

The antiviral potential of the specific compound 1-(4-Ethoxybenzoyl)indoline-2-carboxamide is not extensively documented in publicly available scientific literature. However, studies on structurally related indole-2-carboxylate (B1230498) derivatives have been conducted to assess their antiviral properties against a spectrum of viruses.

A series of novel indole-2-carboxylate derivatives were synthesized and tested in vitro for broad-spectrum antiviral activity against DNA and RNA viruses, including influenza A, influenza B, HSV-1, and Coxsackie B3 (Cox B3) virus. researchgate.netnih.gov The results indicated that some of these compounds exhibited potent antiviral effects. nih.gov For instance, one derivative showed potent inhibitory activity against influenza A with a half-maximal inhibitory concentration (IC50) of 7.53 μmol/L, while another displayed a high selectivity index (SI) of 17.1 against the Cox B3 virus. researchgate.netnih.gov Structure-activity relationship (SAR) analysis from this research suggested that the presence of an alkyloxy group at the 4-position of the indole (B1671886) ring was not essential for the observed antiviral activities. researchgate.netnih.gov

Antiproliferative and Apoptotic Effects in Cancer Cell Lines

The indole-2-carboxamide scaffold has been a subject of investigation for its potential as an anticancer agent, with various derivatives demonstrating significant antiproliferative and apoptotic effects in a range of cancer cell lines.

One study focused on the evaluation of indole-2-carboxamides against pediatric brain cancer cells, including glioblastoma and medulloblastoma. nih.gov Certain N-substituted indole analogues showed appreciable reduction of cell viability and moderate antiproliferative activity against the DAOY medulloblastoma cell line, with IC50 values of 3.65 µM and 9.91 µM, respectively. nih.gov Some of these compounds were found to induce apoptosis in glioma cells. nih.gov Interestingly, the mechanism of action for some of the most potent compounds did not appear to involve the cannabinoid 1 and 2 receptors (CB1R and CB2R), suggesting an alternative pathway for their antitumor effects. nih.gov

Other research on related structures, such as 5-bromo-1H-indole-2-carboxamide derivatives, has shown significant anti-proliferative activity against the A549 lung cancer cell line, with a reported IC50 value of 14.4 µg/mL. nih.govwaocp.org Similarly, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were developed as inhibitors of the epidermal growth factor receptor (EGFR). Several of these compounds exhibited potent antiproliferative activity against a panel of four cancer cell lines, with GI50 values as low as 29 nM to 47 nM, comparable to the reference drug erlotinib. nih.gov The indole scaffold itself is recognized for its role in anticancer agents, with some natural derivatives known to induce apoptosis in cancer cells. umass.edu

Table 2: Antiproliferative Activity of Indole-2-Carboxamide Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-(homopiperonyl)-indoleamide | DAOY (Medulloblastoma) | IC50 (Viability) | 3.65 µM | nih.gov |

| N-(homopiperonyl)-indoleamide | DAOY (Medulloblastoma) | IC50 (Proliferation) | 9.91 µM | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | IC50 | 14.4 µg/mL | nih.govwaocp.org |

| 5-chloro-indole-2-carboxamide derivative (5f) | Cancer cell panel | GI50 | 29 nM | nih.gov |

Ion Channel Modulation in Cellular Systems

Currently, there is a lack of specific studies in the available scientific literature investigating the direct effects of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide or its close structural analogs on ion channel modulation in cellular systems. While ion channels are a major class of drug targets, research on this particular chemical series has primarily focused on other mechanisms of action, such as antimicrobial and anticancer activities. nih.gov

Investigation of Cellular Uptake, Efflux, and Subcellular Localization Mechanisms (mechanistic, not pharmacokinetic)

The specific mechanistic pathways governing the cellular uptake, efflux, and subcellular localization of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide have not been extensively detailed in published research. While in vivo studies have confirmed the efficacy of related compounds in animal models, which implies cellular penetration, the precise mechanisms such as passive diffusion, active transport, or specific endocytic pathways remain to be elucidated. nih.gov Mechanistic studies in this area are crucial for understanding how these molecules reach their intracellular targets and overcome potential resistance mechanisms like cellular efflux.

Study of Molecular Interactions with Key Cellular Biomolecules (e.g., DNA, RNA, Lipids, other Proteins)

Research has identified several key cellular biomolecules that interact with indole-2-carboxamide derivatives, shedding light on their mechanisms of action.

Protein Interactions: A primary molecular target for the antimycobacterial activity of indole-2-carboxamides is the membrane transport protein MmpL3. nih.gov This protein is vital for transporting mycolic acids, a key component of the mycobacterial cell wall, making its inhibition a potent and selective mechanism of action. nih.gov In a different therapeutic context, a proteome microarray screening of an indole-2-carboxamide derivative named LG4 identified the mitogen-activated protein kinases (MAPKs) JNK and ERK as direct binding proteins. This interaction was shown to inhibit subsequent inflammatory signaling pathways. nih.gov Furthermore, certain indole-2-carboxamide derivatives have been evaluated for their interaction with cannabinoid receptors (CB1R and CB2R), although some of the most potent antiproliferative compounds were found to act independently of these receptors. nih.gov

DNA Interactions: While direct studies on 1-(4-Ethoxybenzoyl)indoline-2-carboxamide are limited, research on the related compound class of indole-2-carboxylic acid complexes provides insight into potential interactions with nucleic acids. An indole-2-carboxylic acid copper complex was found to bind to calf thymus DNA (CT-DNA). nih.gov Fluorescence spectrometry and viscosity measurements suggested that the complex interacts with DNA through an intercalative binding mode. nih.gov This mode of interaction, where a molecule inserts itself between the base pairs of DNA, is a known mechanism for some anticancer and antimicrobial agents.

Structure Activity Relationship Sar Studies of 1 4 Ethoxybenzoyl Indoline 2 Carboxamide Analogs

Systematic Modification of the Benzoyl Moiety

The benzoyl group at the 1-position of the indoline (B122111) core plays a crucial role in the interaction of these compounds with their biological targets. Modifications to this part of the molecule have revealed important insights into the electronic and steric requirements for activity.

Research into the SAR of related 1H-indole-2-carboxamide scaffolds has shown that the nature of the substituent at the 4-position of the benzoyl ring significantly influences activity. While direct data for the 4-ethoxy group of 1-(4-ethoxybenzoyl)indoline-2-carboxamide is part of the core structure, studies on analogous compounds with other substituents at this position provide valuable context. For instance, in a series of 1H-indole-2-carboxamides evaluated as CB1 receptor allosteric modulators, replacing the 4-substituent with various groups led to a range of potencies. nih.gov

It has been observed that basic, electron-donating groups at the 4-position can be favorable for activity. For example, dialkylamino groups, such as diethylamino, have been shown to enhance potency in some contexts. nih.gov The activity of dialkylamino analogs was found to be sensitive to the length of the alkyl substituent, with the potency increasing from methyl to ethyl and then decreasing with longer chains, suggesting a defined space in the binding pocket. nih.gov In contrast, acylated amino groups at the same position led to a significant loss of activity. nih.gov Furthermore, replacing the nitrogen with substituents having different electronic properties, or leaving it unsubstituted, also resulted in decreased activity. nih.gov

| Compound | R (Substituent at 4-position) | CB1 IC50 (nM) |

|---|---|---|

| Analog 1 | -N(CH₃)₂ | 787 ± 110 |

| Analog 2 | -N(CH₂CH₃)₂ | 483 ± 60 |

| Analog 3 | -N(CH₂CH₂CH₃)₂ | 1800 ± 480 |

| Analog 4 | -H | 3150 ± 260 |

| Analog 5 | -Cl | 2500 ± 410 |

| Analog 6 | -OCH₃ | 2560 ± 110 |

| Analog 7 | -NO₂ | 5740 ± 930 |

| Analog 8 | -NHCOCH₃ | >10,000 |

The position of substituents on the benzoyl ring is a critical determinant of biological activity. Studies on related indole-2-carboxamides have demonstrated that moving a substituent from the 4-position to the 3- or 2-position can have a dramatic effect on potency. For instance, a dimethylamino group at the 4-position conferred moderate activity, whereas moving it to the 3-position resulted in a complete loss of activity up to 10 µM. nih.gov

Conversely, a chloro substituent was found to be more favorable at the 3-position compared to the 4-position. This suggests that the different positions on the benzoyl ring have distinct steric and electronic requirements for optimal interaction with the target. The 3-position appears to have less steric tolerance, accommodating smaller groups like chloro but not bulkier ones like dimethylamino or methoxy. nih.gov

| Compound | Substituent | Position | CB1 IC50 (nM) |

|---|---|---|---|

| Analog 9 | -N(CH₃)₂ | 4 | 787 ± 110 |

| Analog 10 | -N(CH₃)₂ | 3 | >10,000 |

| Analog 11 | -Cl | 4 | 2500 ± 410 |

| Analog 12 | -Cl | 3 | 831 ± 130 |

| Analog 13 | -OCH₃ | 4 | 2560 ± 110 |

| Analog 14 | -OCH₃ | 3 | 3460 ± 620 |

Systematic Modification of the Indoline Core

The indoline nucleus serves as the scaffold for this class of compounds, and its modification has been a key strategy in optimizing their biological profiles.

The nitrogen atom of the indoline ring (N1) is a potential point for modification. In studies of related indole-2-carboxamides, N-methylation has been explored. The synthesis of N-methyl-1H-indole-2-carboxylic acid has been reported as a precursor for N-methylated indole-2-carboxamides. mdpi.com In some series of indole-based compounds, N-methylation has been shown to improve activity, a result that is sometimes attributed to increased lipophilicity which can enhance cell membrane permeability. mdpi.com

Substituents on the aromatic portion of the indoline ring can significantly modulate the activity of the parent compound. In the analogous 1H-indole-2-carboxamide series, the introduction of halogens such as chloro or fluoro groups at the C5 position has been shown to enhance potency. nih.gov

| Compound | Substituent at C5 | Substituent at C3 | CB1 IC50 (nM) |

|---|---|---|---|

| Analog 15 | -H | -CH₂CH₃ | 483 ± 60 |

| Analog 16 | -F | -CH₂CH₃ | 212 ± 20 |

| Analog 17 | -Cl | -CH₂CH₃ | 212 ± 20 |

| Analog 18 | -F | -H | 104 ± 10 |

| Analog 19 | -Cl | -H | 79 ± 9 |

The degree of saturation in the five-membered ring of the bicyclic core (indoline vs. indole) can have a profound impact on the biological activity and metabolic stability of these compounds. The conversion of an indoline core to an indole introduces aromaticity and planarity, which can alter the compound's three-dimensional shape and its interactions with target proteins.

In some cases, the pharmacological activities of indole products can be significantly different from their indoline precursors. nih.gov For instance, in a series of dual 5-LOX/sEH inhibitors, the conversion of the indoline core to an indole was explored to increase the planarity and aromaticity of the scaffold. nih.gov While specific comparative activity data for 1-(4-ethoxybenzoyl)indoline-2-carboxamide versus its indole counterpart is not detailed in the provided context, the general principle is that such a modification can significantly affect the binding affinity and efficacy. The dehydrogenation of indolines to indoles is a known metabolic pathway, which can be catalyzed by enzymes such as CYP3A4, potentially leading to metabolites with different activity profiles. nih.gov

Systematic Modification of the Carboxamide Linker/Group

The carboxamide group at the C2 position of the indoline ring is a critical pharmacophoric feature, often involved in key hydrogen bonding interactions with biological targets. Modifications to this group, including its length, flexibility, and its complete replacement with bioisosteres, have been explored to probe the structural requirements for activity.

The spatial orientation and distance between the indoline core and the substituent attached to the carboxamide are pivotal for target engagement. Studies have shown that the activity of these analogs is highly sensitive to the length and rigidity of the linker.

Attempts to increase the length of the linker have generally resulted in a significant loss of biological activity. For instance, in a series of related indole-2-carboxamides, homologating the side chain—effectively inserting an additional methylene (B1212753) group—led to compounds that were essentially inactive. acs.org Similarly, introducing a larger, more rigid spacer, such as a phenyl or piperazine (B1678402) ring, between the core structure and an adamantane (B196018) moiety proved to be detrimental to activity. mdpi.com This suggests that the target's binding pocket has stringent steric constraints, and increasing the distance between key interacting fragments disrupts the optimal binding conformation. mdpi.com

The position of the carboxamide on the indoline ring is also crucial. Moving the amide group from the 2-position to the 3-position resulted in a complete loss of activity, highlighting the importance of the specific substitution pattern for maintaining the molecule's required shape and proximity of interacting groups. nih.gov

Table 1: Effect of Amide Linker Modification on Biological Activity

This table summarizes findings from studies on related indoline and indole-2-carboxamide analogs.

| Modification Type | Specific Change | Outcome on Activity | Reference |

| Linker Elongation | Homologation (side chain extension) | Loss of Potency | acs.org |

| Linker Elongation | Insertion of Phenyl/Piperazine Spacer | Loss of Potency | mdpi.com |

| Positional Isomerism | Moving Amide from C2 to C3 Position | Loss of Potency | nih.gov |

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity. researchgate.netacs.org This involves substituting a functional group, like the carboxamide, with another group that has similar steric and electronic properties. researchgate.net Common non-classical bioisosteres for the amide group include sulfonamides, triazoles, and oxadiazoles. acs.orgresearchgate.net

In the context of indole-2-carboxamide analogs, this strategy has yielded mixed results. The replacement of the carboxamide with a sulfonamide, a common non-classical isostere, resulted in a complete loss of potency. acs.org This suggests that the specific hydrogen bonding capabilities and geometry of the amide carbonyl and N-H group are essential for the interaction with the target.

However, other modifications have been more successful. An amide-to-amine replacement, which removes the carbonyl group but maintains a hydrogen bond donor, was shown to be a viable strategy in certain indole-2-carboxamides. nih.gov This modification not only retained potent activity but also led to a significant improvement in aqueous solubility, a highly desirable property for drug candidates. nih.gov

Table 2: Bioisosteric Replacement of the Carboxamide Group

This table shows the outcomes of replacing the carboxamide group in related indole-2-carboxamide analogs.

| Original Group | Bioisosteric Replacement | Outcome on Activity | Reference |

| Carboxamide | Sulfonamide | Complete Loss of Potency | acs.org |

| Carboxamide | Amine (Amide-Amine Substitution) | Potency Retained, Solubility Improved | nih.gov |

Influence of Stereochemistry on Biological Activity and Target Recognition

The carbon at the 2-position of the indoline ring is a chiral center, meaning that 1-(4-ethoxybenzoyl)indoline-2-carboxamide and its analogs can exist as two non-superimposable mirror images, or enantiomers: the (R)-isomer and the (S)-isomer. The three-dimensional arrangement of atoms can drastically affect how a molecule interacts with a chiral biological target, such as an enzyme or receptor.

Studies on indoline-2-carboxamide derivatives have demonstrated a profound stereochemical preference for biological activity. In a key investigation, the individual enantiomers of a potent racemic compound were synthesized and evaluated separately. acs.orgnih.gov The results were striking: the (R)-isomer was found to be approximately 1400-fold more potent than its corresponding (S)-isomer. acs.orgnih.gov

This vast difference in potency strongly indicates that the target's binding site is stereoselective and that a specific orientation of the substituents around the chiral center is required for optimal recognition and binding. The less active (S)-enantiomer likely fails to achieve the crucial interactions within the binding pocket, or may even introduce steric clashes that prevent effective binding. This finding underscores the importance of controlling stereochemistry during synthesis and development, as the therapeutic activity resides almost exclusively in one of the enantiomers. acs.org

Table 3: Influence of Stereochemistry on Biological Activity of an Indoline-2-carboxamide Analog

| Enantiomer | Relative Potency (EC₅₀) | Fold Difference | Reference |

| (S)-Isomer | 41 µM | 1 | nih.gov |

| (R)-Isomer | 0.029 µM | ~1400x more potent | acs.orgnih.gov |

Academic Strategies for Lead Optimization of 1 4 Ethoxybenzoyl Indoline 2 Carboxamide Derivatives

Rational Design Principles for Enhancing Target Affinity and Selectivity

Rational drug design is fundamental to improving how tightly a molecule binds to its intended biological target (affinity) and how well it avoids binding to other unintended targets (selectivity). For indole-2-carboxamide derivatives, which have been investigated as inhibitors of targets like Apoptosis signal-regulating kinase 1 (ASK1) and as modulators for the Cannabinoid Receptor 1 (CB1), these principles are paramount. nih.govnih.gov

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Approaches

When the three-dimensional structure of a biological target is known, often through techniques like X-ray crystallography, SBDD becomes a powerful tool. This approach allows chemists to visualize the binding site and design molecules that fit precisely, forming optimal interactions to enhance potency. For instance, the optimization of 1H-indole-2-carboxamide derivatives as ASK1 inhibitors was guided by structural information, leading to the development of potent compounds. nih.gov Molecular docking, a computational SBDD technique, can predict the binding modes of derivatives within a target's active site, helping to rationalize structure-activity relationships (SAR) and guide further design. mdpi.comresearchgate.net

Fragment-based drug discovery (FBDD) offers an alternative or complementary approach. frontiersin.org It involves screening libraries of small, low-complexity molecules ("fragments") that can be grown or linked together to create a more potent lead compound. This method has been successfully applied to the indoleamide scaffold. In the development of novel antitubercular agents, a fragment-based strategy was used to incorporate a benzyl (B1604629) group from a known anti-TB compound into a 4,6-difluoroindole-2-carboxamide scaffold, demonstrating the utility of this approach in generating novel and potent derivatives. rsc.org

Ligand-Based Drug Design (LBDD) Strategies

In the absence of a high-resolution target structure, researchers turn to ligand-based methods. These strategies rely on the knowledge of existing molecules that bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed, which represents the essential three-dimensional arrangement of features required for biological activity.

Structure-activity relationship (SAR) studies are a cornerstone of LBDD. Through systematic modification of the lead compound, SAR studies reveal which parts of the molecule are crucial for activity. For indole-2-carboxamide derivatives targeting the CB1 receptor, extensive SAR studies identified key structural requirements for allosteric modulation, including:

An electron-withdrawing group at the C5-position of the indole (B1671886) ring. nih.gov

A critical length of the alkyl chain at the C3-position. nih.gov

The length of the linker between the amide and a terminal phenyl ring. nih.gov

The nature of the amino substituent on that phenyl ring. nih.gov

These studies guide the optimization process by indicating which modifications are likely to improve target affinity and selectivity. nih.govnih.gov For example, replacing a fluoro substituent with a chloro group on the indole ring was found to be more optimal for CB1 modulation. nih.gov

Table 1: Example of SAR Guided by Ligand-Based Design for CB1 Allosteric Modulators

| Compound ID | C5-Substituent | C3-Substituent | Terminal Amino Group | Binding Affinity (KB, nM) | Binding Cooperativity (α) |

| 1 | Cl | Ethyl | Piperidinyl | - | - |

| 12d | Cl | Propyl | Dimethylamino | 259.3 | 24.5 |

| 12f | Cl | Hexyl | Dimethylamino | 89.1 | - |

| 21c | Methoxy | Ethyl | Dimethylamino | 2708 | 6.2 |

| Data synthesized from studies on indole-2-carboxamide allosteric modulators of the CB1 receptor. nih.govacs.org |

Optimization of Molecular Properties for In Vitro Assay Performance

Beyond target affinity, a successful drug candidate must possess favorable physicochemical and metabolic properties. Lead optimization heavily focuses on improving these characteristics to ensure the compound is stable, soluble, and can reach its target in in vitro assay systems, which is a prerequisite for future in vivo studies.

Enhancement of Aqueous Solubility and Chemical Stability

Poor water solubility is a common challenge for indole-2-carboxamide derivatives, which can be planar and possess high crystal lattice energy, hindering their dissolution and absorption. nih.gov Several strategies are employed to overcome this limitation:

Structural Modification : Introducing sp³-hybridized atoms to reduce planarity can disrupt crystal packing and improve solvation. "Opening" the indole ring to create acetamide (B32628) analogues has been shown to increase aqueous solubility by up to 30-fold. nih.gov

Amide-Amine Replacement : Converting the core carboxamide to a protonatable amine can lead to a striking 10- to 20-fold improvement in water solubility. nih.gov

Functional Group Introduction : Adding polar or ionizable groups, such as basic amines, can significantly enhance solubility. acs.org For example, replacing a morpholine (B109124) ring with a piperazine (B1678402) improved the solubility of anti-trypanosomal indole-2-carboxamides. acs.org

Table 2: Strategies to Enhance Aqueous Solubility of Indole-2-Carboxamide Derivatives

| Parent Scaffold | Modification Strategy | Resulting Scaffold/Derivative | Aqueous Solubility | Fold Improvement |

| Indole-2-carboxamide | Ring "opening" | Acetamide | ~20-30 µg/mL | ~30x |

| Indole-2-carboxamide | Amide-amine replacement | Indolylmethylamine | - | ~10-20x |

| Indole-2-carboxamide | Ring replacement | Isoquinoline | Improved | - |

| Data compiled from studies on antimycobacterial and anti-trypanosomal indole derivatives. nih.govnih.govacs.org |

Improving Metabolic Stability in Preclinical In Vitro Systems (e.g., microsomes)

A compound that is rapidly metabolized will be cleared from the body too quickly to exert its therapeutic effect. researchgate.net Metabolic stability is assessed early using in vitro systems such as liver microsomes, which contain the primary drug-metabolizing enzymes (cytochrome P450s). mdpi.comspringernature.com The goal is to design compounds with a longer half-life (t₁/₂) and lower intrinsic clearance (CLᵢₙₜ).

Common metabolic liabilities for indole derivatives include the oxidation of methyl groups on the indole ring. nih.gov Strategies to enhance metabolic stability include:

Metabolic Blocking : Replacing a metabolically vulnerable hydrogen atom with a group that is resistant to metabolism, such as a fluorine or chlorine atom. acs.org For example, a 4-fluorophenyl group conferred very good metabolic stability to indoline-2-carboxamide derivatives. acs.org

Deuteration : Replacing hydrogen atoms at a metabolic "soft spot" with their heavier isotope, deuterium, can slow the rate of metabolism. A deuterated methylamine (B109427) analogue of an indoline-2-carboxamide showed improved metabolic stability while retaining potency. acs.org

Scaffold Hopping/Ring Substitution : Replacing a metabolically labile ring system with a more stable one. In one series, replacing a phenyl ring with a pyridine (B92270) conferred improved metabolic stability in mouse liver microsomes. nih.gov

Table 3: Impact of Structural Modifications on Metabolic Stability in Microsomes

| Derivative Series | Modification | Effect on Metabolic Stability |

| Indoline-2-carboxamides | Introduction of 4-fluorophenyl group | Showed very good metabolic stability. acs.org |

| Indoline-2-carboxamides | Deuteration of methylamine group | Improved metabolic stability while retaining potency. acs.org |

| Indole-2-carboxamides | Phenyl ring replaced with pyridine | Conferred improved metabolic stability in mouse liver microsomes. nih.gov |

| Tryptophanol-derived lactams | - | Moderately stable in human liver microsomes (t₁/₂ = 45 min). mdpi.com |

| Data from lead optimization campaigns of indole and indoline (B122111) derivatives. mdpi.comacs.orgnih.gov |

Addressing Off-Target Interactions through Rational Design

Selectivity is crucial for minimizing potential side effects. A lead compound may bind to unintended targets, including other receptors, enzymes, or ion channels. Rational design aims to eliminate these off-target interactions. For example, in the development of indole-2-carboxamides as novel agonists for the TRPV1 ion channel, derivatives were specifically designed and tested for selectivity over the related TRPA1 channel. nih.govmdpi.com

This is often achieved by exploiting subtle differences between the binding sites of the intended target and the off-target proteins. Modifications can be introduced that create favorable interactions with the primary target but cause steric clashes or unfavorable electronic interactions with off-targets. For multi-target agents, such as indole derivatives designed as dual EGFR/CDK2 inhibitors, the design process is more complex, aiming for a specific, desired polypharmacology profile rather than single-target selectivity. rsc.org A comprehensive understanding of the SAR for both on-target and off-target activities is essential to successfully engineer the desired selectivity profile into the final drug candidate.

Strategies to Improve Selectivity Against Related Biological Targets

Achieving selectivity for the intended biological target over off-target proteins is a cornerstone of drug design, as it directly impacts the safety and efficacy of a therapeutic agent. For 1-(4-Ethoxybenzoyl)indoline-2-carboxamide derivatives, which may interact with a range of receptors or enzymes, enhancing selectivity is a key objective of lead optimization. The indole-2-carboxamide scaffold is known to be a versatile pharmacophore that can interact with various targets, including cannabinoid receptors and transient receptor potential (TRP) channels. nih.govmdpi.com Therefore, a systematic approach to improving selectivity is imperative.

One of the primary strategies to enhance selectivity is to exploit structural differences between the binding sites of the target and off-target proteins. This often involves the introduction of chemical moieties that can form specific interactions, such as hydrogen bonds or van der Waals contacts, with residues that are unique to the target's binding pocket. For the 1-(4-Ethoxybenzoyl)indoline-2-carboxamide scaffold, this could involve the strategic placement of substituents on the benzoyl ring or the indoline core. For example, if the target protein has a specific hydrophobic pocket that is absent in a related off-target, elongating an alkyl chain or introducing an aromatic ring at a suitable position could enhance binding to the intended target.

Bioisosteric replacement is another powerful tool for improving selectivity. This involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties but a different electronic distribution or steric profile. This can lead to a change in the compound's interaction with the target and off-targets. For instance, replacing the ethoxy group of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide with a trifluoromethoxy group could alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to a more selective interaction with the desired target.

The following table presents hypothetical selectivity data for a series of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide derivatives against two related biological targets. The data is presented as the half-maximal inhibitory concentration (IC50), with a higher value indicating weaker binding. The selectivity index is calculated as the ratio of the IC50 for the off-target to the IC50 for the primary target.